rel-VU6021625

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

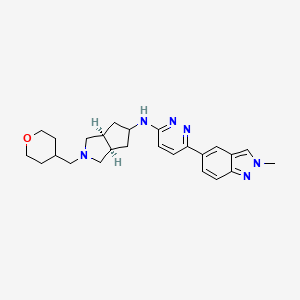

C25H32N6O |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine |

InChI |

InChI=1S/C25H32N6O/c1-30-14-21-10-18(2-3-24(21)29-30)23-4-5-25(28-27-23)26-22-11-19-15-31(16-20(19)12-22)13-17-6-8-32-9-7-17/h2-5,10,14,17,19-20,22H,6-9,11-13,15-16H2,1H3,(H,26,28)/t19-,20+,22? |

InChI Key |

YGZMGSNKRRWPDT-RLAPIPATSA-N |

Isomeric SMILES |

CN1C=C2C=C(C=CC2=N1)C3=NN=C(C=C3)NC4C[C@@H]5CN(C[C@@H]5C4)CC6CCOCC6 |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C3=NN=C(C=C3)NC4CC5CN(CC5C4)CC6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of rel-VU6021625: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of rel-VU6021625, a first-in-class selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). The document collates and presents key pharmacological data, detailed experimental protocols from foundational studies, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound has emerged as a significant research tool and potential therapeutic agent due to its high selectivity for the M4 muscarinic acetylcholine receptor. Nonselective muscarinic receptor antagonists have shown efficacy in treating movement disorders like Parkinson's disease and dystonia, but their clinical utility is hampered by adverse effects stemming from their broad activity across all five mAChR subtypes.[1][2][3][4] The development of selective M4 antagonists like VU6021625 offers the potential to replicate the therapeutic benefits while minimizing side effects.[1][3][4] This guide will delve into the core pharmacological characteristics of this compound, providing a comprehensive overview of its mechanism of action.

Pharmacological Profile: Potency and Selectivity

The pharmacological activity of VU6021625 has been primarily characterized through in vitro calcium mobilization assays in Chinese Hamster Ovary (CHO) cells expressing individual human or rat muscarinic receptor subtypes.[1][2][5]

Quantitative Pharmacological Data

The following table summarizes the inhibitory potency (IC50) of VU6021625 at human and rat muscarinic receptor subtypes.

| Compound | Receptor Subtype | Species | IC50 (nM) | Selectivity Fold (vs. hM4) | Selectivity Fold (vs. rM4) |

| VU6021625 | M4 | Human | 0.44 | - | - |

| M4 | Rat | 57 | - | - | |

| M1 | Rat | 5500 | >12500 | 96 | |

| M2 | Rat | 3200 | >7272 | 56 | |

| M3 | Rat | >10000 | >22727 | >175 | |

| M5 | Rat | >10000 | >22727 | >175 |

Data compiled from multiple sources.[5][6]

Mechanism of Action: M4 Receptor Antagonism in the Basal Ganglia

The therapeutic potential of VU6021625 in movement disorders is linked to its action within the basal ganglia, a critical brain region for motor control.[1] Acetylcholine (ACh) acts as a powerful neuromodulator in this circuit.[5] The M4 receptors are strategically located to modulate dopamine (B1211576) (DA) release and signaling.[1][2][5]

Activation of M4 receptors tonically inhibits the direct pathway of the basal ganglia and induces a sustained inhibition of dopamine release.[1][2][5] By selectively antagonizing the M4 receptor, VU6021625 blocks these inhibitory effects. This leads to a reversal of muscarinic-induced deficits in dopamine release and signaling.[1][2] In ex vivo studies, VU6021625 was shown to reverse the inhibitory effects of the muscarinic agonist oxotremorine-M (Oxo-M) on dopamine release, resulting in a net increase in dopamine levels.[1][2]

Signaling Pathway Diagram

References

- 1. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

VU6021625: A Selective M4 Muscarinic Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-selective antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs) have shown efficacy in treating movement disorders like Parkinson's disease and dystonia. However, their clinical utility is often hampered by severe adverse effects stemming from the blockade of all five mAChR subtypes (M1-M5).[1][2] Recent research has focused on developing subtype-selective ligands to retain therapeutic benefits while minimizing side effects.[1][3][4] The M4 receptor, highly expressed in the striatum, has emerged as a key target for modulating extrapyramidal motor control.[5] The compound rel-VU6021625 has been identified as a first-in-class, potent, and selective antagonist of the M4 muscarinic acetylcholine receptor.[1][2][3][4][6] This document provides a comprehensive technical overview of VU6021625, including its binding and functional data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Pharmacological Data

The selectivity and potency of VU6021625 have been characterized through various in vitro assays. The data below summarizes its binding affinity and functional antagonism across different species and muscarinic receptor subtypes.

Table 1: Binding Affinity of VU6021625 at M4 Receptors

This table presents the inhibitory constant (Ki) values for VU6021625, determined by competitive radioligand binding assays using [³H]-NMS.[1][2]

| Compound | Receptor Species | Ki (nM) ± SEM |

| VU6021625 | Rat M4 | 11.4 ± 2.24 |

| VU6021625 | Mouse M4 | 9.6 ± 1.17 |

Table 2: Functional Antagonist Potency (IC50) of VU6021625 at Muscarinic Receptors

The following IC50 values were determined using a calcium mobilization functional assay, where VU6021625 inhibited the response to an EC80 concentration of acetylcholine.[1][2][4][7]

| Compound | Receptor Target | IC50 (nM) | Fold Selectivity over hM4 | Fold Selectivity over rM4 |

| VU6021625 | Human M4 | 0.44 | - | - |

| VU6021625 | Rat M4 | 57 | - | - |

| VU6021625 | Rat M1 | 5500 | >12500x | 96x |

| VU6021625 | Rat M2 | 3200 | >7270x | 56x |

| VU6021625 | Rat M3 | >10,000 | >22700x | >175x |

| VU6021625 | Rat M5 | >10,000 | >22700x | >175x |

Table 3: In Vivo Pharmacokinetics and Efficacy of VU6021625

This table summarizes key pharmacokinetic and efficacy data from preclinical rodent models.[1][7]

| Parameter | Species | Dose (mg/kg, i.p.) | Value (nM or % Reversal) |

| Unbound Brain Concentration | Rat | 1 | 12.3 nM |

| Unbound Brain Concentration | Rat | 3 | 34.2 nM |

| Haloperidol-Induced Catalepsy | Rat | 1 | 65.6% Reversal |

| Haloperidol-Induced Catalepsy | Rat | 3 | 68.8% Reversal |

| Haloperidol-Induced Catalepsy | Mouse | 1 | 60.7% Reversal |

| Haloperidol-Induced Catalepsy | Mouse | 3 | 63.3% Reversal |

Signaling Pathways and Experimental Workflows

M4 Receptor Signaling Pathway

The M4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like acetylcholine, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein heterotrimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels. VU6021625 acts as a competitive antagonist, blocking acetylcholine from binding and preventing the initiation of this signaling cascade.

Caption: M4 receptor Gi/o-coupled signaling pathway.

Logical Workflow: Rationale for M4 Antagonism

The development of a selective M4 antagonist like VU6021625 is based on a clear therapeutic hypothesis. Non-selective muscarinic antagonists are effective in movement disorders but cause significant side effects. By selectively targeting the M4 receptor, which is implicated in the pathophysiology of these disorders, it is possible to achieve the desired therapeutic effect while avoiding the side effects associated with blocking other muscarinic subtypes.

Caption: Therapeutic rationale for a selective M4 antagonist.

Experimental Workflow: Competitive Radioligand Binding Assay

The binding affinity (Ki) of VU6021625 was determined using a competitive radioligand binding assay. This workflow illustrates the key steps involved in this experiment.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize VU6021625.

Protocol 1: Competitive Radioligand Binding Assay ([³H]-NMS)

This protocol is used to determine the binding affinity (Ki) of VU6021625 at muscarinic receptors.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the rat or mouse M4 receptor.[1][2]

-

Test Compound: VU6021625, serially diluted.

-

Non-specific Binding Control: 10 µM Atropine.[8]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Equipment: 96-well microplates, filter plates (e.g., GF/B or GF/C), cell harvester, liquid scintillation counter.[9][10]

2. Membrane Preparation:

-

Culture CHO cells expressing the target M4 receptor subtype to confluence.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in cold lysis buffer and homogenize on ice.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to remove nuclei.[8]

-

Transfer the supernatant and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the cell membranes.[8]

-

Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration (e.g., via BCA assay).

-

Store membrane aliquots at -80°C until use.

3. Assay Procedure:

-

In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):

-

Total Binding: Radioligand, assay buffer, and cell membranes.

-

Non-specific Binding (NSB): Radioligand, 10 µM atropine, and cell membranes.

-

Competition: Radioligand, a specific concentration of VU6021625, and cell membranes.[8]

-

-

The final concentration of [³H]-NMS should be approximately its Kd value for the M4 receptor.[8]

-

Initiate the reaction by adding the membrane suspension (e.g., 10-20 µg protein per well).

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, washing multiple times with ice-cold wash buffer to separate bound from free radioligand.[9]

-

Allow the filters to dry, then add a scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of VU6021625.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This protocol is used to determine the functional potency (IC50) of VU6021625 as an antagonist.

1. Materials and Reagents:

-

Cell Lines: CHO cells stably expressing individual human or rat muscarinic receptor subtypes (M1, M2, M3, M4, M5).[1][2]

-

Agonist: Acetylcholine (ACh).

-

Antagonist: VU6021625, serially diluted.

-

Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Equipment: 96- or 384-well black, clear-bottom plates; fluorescent plate reader with automated injection capabilities (e.g., FLIPR).

2. Assay Procedure:

-

Plate the CHO cells in 96- or 384-well plates and grow overnight to form a confluent monolayer.

-

Remove the growth medium and load the cells with the calcium indicator dye according to the manufacturer's instructions (typically involves a 1-2 hour incubation at 37°C).

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of VU6021625 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Inject an EC80 concentration of acetylcholine into the wells and immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.[1][2]

3. Data Analysis:

-

Quantify the calcium response, typically by measuring the peak fluorescence intensity or the area under the curve.

-

For each concentration of VU6021625, calculate the percentage inhibition of the ACh-stimulated response.

-

Plot the percentage inhibition against the log concentration of VU6021625.

-

Fit the data to a sigmoidal inhibition curve to determine the IC50 value, which represents the concentration of VU6021625 required to inhibit 50% of the maximal agonist response.

Conclusion

VU6021625 is a highly potent and selective M4 muscarinic receptor antagonist. In vitro binding and functional assays demonstrate its nanomolar potency at the human M4 receptor with excellent selectivity over other muscarinic subtypes.[1][5][11] Preclinical studies have confirmed its on-target efficacy, showing that VU6021625 can reverse motor deficits in rodent models of Parkinson's disease and dystonia.[1][2][7] These properties make VU6021625 an invaluable pharmacological tool for investigating the role of the M4 receptor in the central nervous system and a promising lead compound for the development of novel therapeutics for movement disorders.[1][3]

References

- 1. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. VU6021625 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

The M4 Muscarinic Acetylcholine Receptor: A Pivotal Target in Parkinson's Disease Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The intricate ballet of motor control is largely orchestrated by the basal ganglia, where a delicate balance between the dopaminergic and cholinergic systems is paramount. In Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra pars compacta disrupts this equilibrium, leading to the characteristic motor deficits of bradykinesia, rigidity, and tremor. For decades, the therapeutic focus has been on restoring dopaminergic tone. However, a growing body of evidence has illuminated the critical role of the muscarinic acetylcholine (B1216132) M4 receptor as a key modulator of the basal ganglia circuitry and a promising non-dopaminergic target for PD therapies. This technical guide provides a comprehensive overview of the M4 receptor's role in PD, detailing its signaling pathways, summarizing key preclinical data, outlining experimental protocols, and discussing the current landscape of M4-targeted drug development.

The M4 Receptor in the Basal Ganglia Circuitry

The M4 receptor, a member of the G protein-coupled receptor (GPCR) family, is highly expressed in the striatum, the primary input nucleus of the basal ganglia.[1] It is predominantly found on the direct pathway medium spiny neurons (dMSNs), which also express the dopamine (B1211576) D1 receptor.[1][2] This co-localization is central to its role in modulating motor function. M4 receptors are also present on cholinergic interneurons, where they act as autoreceptors to regulate acetylcholine (ACh) release.[1]

In a healthy state, dopamine and acetylcholine exert opposing effects on the direct pathway. Dopamine, acting on D1 receptors, stimulates dMSNs, facilitating movement. Conversely, acetylcholine, acting on M4 receptors, inhibits these same neurons, thereby dampening motor output.[3] In Parkinson's disease, the loss of dopamine leads to a relative overactivity of the cholinergic system, contributing to the motor symptoms.[3] Therefore, antagonizing the M4 receptor is a rational therapeutic strategy to restore the balance in the basal ganglia.

M4 Receptor Signaling Pathways

The M4 receptor primarily couples to the Gi/o family of G proteins.[4][5] Activation of the M4 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6][7] This action directly counteracts the signaling cascade initiated by the D1 dopamine receptor, which couples to Gs/olf proteins to stimulate adenylyl cyclase and increase cAMP production.[3][8]

M4 and D1 Receptor Interaction Signaling Pathway

Caption: Opposing effects of M4 and D1 receptors on cAMP signaling.

Preclinical Evidence for M4 Receptor Modulation in Parkinson's Disease

A substantial body of preclinical research in rodent and non-human primate models of Parkinson's disease supports the therapeutic potential of targeting the M4 receptor.

M4 Receptor Antagonists

Studies using M4 receptor knockout mice have demonstrated that the absence of this receptor leads to increased basal locomotor activity and enhanced responses to D1 receptor agonists, highlighting its inhibitory role in motor control.[3] Furthermore, selective M4 receptor antagonists have shown efficacy in various animal models of PD.

| Compound | Animal Model | Behavioral Test | Key Findings | Reference |

| VU6021625 | Haloperidol-induced catalepsy (mouse) | Bar test | Dose-dependent reduction in catalepsy, with a 3 mg/kg dose significantly reducing latency to withdraw. A 10 mg/kg dose reduced catalepsy by approximately 75%. | [9][10] |

| Tropicamide | Pimozide-induced tremulous jaw movements (rat) | Jaw movement counts | More potent than atropine (B194438) in suppressing pimozide-induced jaw movements. | [11] |

| NBI-675 | MPTP-treated marmoset | Motor disability and dyskinesia scores | No significant improvement in motor disability but enhanced and prolonged L-DOPA-induced dyskinesia. | [12] |

| Scopolamine (B1681570) | Haloperidol-induced catalepsy (M4 KO mice) | Bar test | Anti-cataleptic effect of scopolamine was absent in M4 knockout mice, indicating M4 is the primary target for its anti-parkinsonian effects. | [13] |

M4 Receptor Positive Allosteric Modulators (PAMs)

While M4 antagonists have shown promise, M4 positive allosteric modulators (PAMs) are also being investigated. PAMs enhance the receptor's response to the endogenous ligand, acetylcholine, which could be beneficial in conditions where cholinergic tone is dysregulated. Preclinical data for M4 PAMs in PD models is emerging.

| Compound | Animal Model | Behavioral Test | Key Findings | Reference |

| mGluR4 PAMs (e.g., ADX88178) | Rodent models of dopamine depletion | Not specified | Shown to improve symptoms of Parkinson's disease. | [14] |

| VU0003423 | Rodent PD models | Not specified | Demonstrated antiparkinsonian effects. | [15] |

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. Below are detailed methodologies for key experiments cited in the study of the M4 receptor in Parkinson's disease.

6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal dopaminergic pathway.

Workflow for 6-OHDA Lesioning and Behavioral Testing

Caption: Workflow for the 6-OHDA mouse model of Parkinson's disease.

-

Animals: Adult male C57BL/6 mice (8-10 weeks old).

-

Anesthesia: Isoflurane (1-2% in oxygen) or ketamine/xylazine cocktail.

-

Stereotaxic Surgery:

-

Secure the anesthetized mouse in a stereotaxic frame.

-

Inject a solution of 6-OHDA (typically 4-8 µg in 2 µl of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle. Stereotaxic coordinates are determined relative to bregma.

-

-

Post-operative Care: Provide analgesics and supportive care, including softened food and hydration, for several days post-surgery.

-

Lesion Confirmation: After behavioral testing, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra.

MPTP Marmoset Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in non-human primates closely recapitulates the motor symptoms of human PD.

-

Animals: Adult common marmosets (Callithrix jacchus).

-

MPTP Administration: A typical regimen involves subcutaneous injections of MPTP (e.g., 2 mg/kg for 3-5 consecutive days).[5] Dosing schedules can be adjusted to induce partial or full lesions.[16]

-

Behavioral Assessment: Motor disability is scored using a standardized rating scale that assesses posture, balance, and movement. Locomotor activity can be measured in automated activity cages.

-

Neurochemical and Histological Analysis: Post-mortem analysis of brain tissue is performed to measure dopamine levels and assess the loss of TH-positive neurons.

Behavioral Tests

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Procedure:

-

Training: Mice are trained on the rotarod at a constant low speed (e.g., 4 rpm) for several trials.

-

Testing: The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes). The latency to fall from the rod is recorded.

-

-

Data Analysis: The average latency to fall across multiple trials is calculated for each animal.

-

Apparatus: A transparent glass cylinder.

-

Procedure: A mouse is placed in the cylinder, and its spontaneous forelimb use during rearing and exploration is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: The number of times the mouse uses its ipsilateral, contralateral, or both forelimbs to touch the cylinder wall is counted. The percentage of contralateral (impaired) limb use is calculated as: (% Contralateral Touches) = (Contralateral Touches / (Ipsilateral Touches + Contralateral Touches)) * 100.

Radioligand Binding Assay for M4 Receptor

This assay is used to determine the affinity of compounds for the M4 receptor.

-

Materials: Cell membranes prepared from cells expressing the M4 receptor, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), unlabeled test compounds, and a filtration apparatus.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated.

M4 Receptor Modulators in Clinical Development

The promising preclinical data has led to the investigation of M4 receptor modulators in clinical trials for various neurological and psychiatric disorders, with potential applications in Parkinson's disease.

| Compound | Mechanism of Action | Developer | Indication(s) | Highest Phase of Development (as of late 2025) |

| Emraclidine (CVL-231) | M4 Positive Allosteric Modulator | Cerevel Therapeutics | Schizophrenia | Phase 2 |

| KarXT (Xanomeline-Trospium) | M1/M4 Preferring Agonist | Karuna Therapeutics | Schizophrenia, Alzheimer's Disease Psychosis | Approved for Schizophrenia |

| NBI-1117568 | M4 Agonist | Neurocrine Biosciences | Schizophrenia | Phase 2 |

While the primary focus of many of these clinical programs is currently on schizophrenia, the validation of the M4 receptor as a therapeutic target in this context provides a strong rationale for its exploration in Parkinson's disease, particularly for motor symptoms and potentially for non-motor symptoms such as cognitive impairment.[17]

Future Directions and Conclusion

The M4 muscarinic acetylcholine receptor represents a compelling and clinically relevant target for the development of novel therapeutics for Parkinson's disease. The wealth of preclinical data strongly supports the hypothesis that M4 receptor antagonism can help to rebalance (B12800153) the dysregulated basal ganglia circuitry that underlies the motor symptoms of PD. The development of selective M4 antagonists and PAMs is a significant step forward, offering the potential for improved efficacy and tolerability compared to non-selective anticholinergic drugs.

Future research should focus on:

-

Translational Studies: Bridging the gap between preclinical findings and clinical efficacy in PD patients.

-

Non-Motor Symptoms: Investigating the role of M4 receptor modulation in non-motor symptoms of PD, such as cognitive decline and psychosis.

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to M4-targeted therapies.

-

Combination Therapies: Exploring the potential of M4 modulators as adjunctive therapies to levodopa (B1675098) to enhance motor control and potentially reduce levodopa-induced dyskinesias.

References

- 1. Frontiers | Muscarinic M4 Receptors on Cholinergic and Dopamine D1 Receptor-Expressing Neurons Have Opposing Functionality for Positive Reinforcement and Influence Impulsivity [frontiersin.org]

- 2. Enhancement of D1 dopamine receptor-mediated locomotor stimulation in M4 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]

- 4. Neuropsychiatric behaviors in the MPTP marmoset model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. A novel mechanism for coupling of m4 muscarinic acetylcholine receptors to calmodulin-sensitive adenylyl cyclases: crossover from G protein-coupled inhibition to stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic M4 receptor inhibition of dopamine D1-like receptor signalling in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdsabstracts.org [mdsabstracts.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson's disease for long-term stem cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Role of rel-VU6021625 in Modulating Dopamine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

rel-VU6021625 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). This document provides a comprehensive technical overview of this compound, with a particular focus on its intricate effects on dopamine (B1211576) signaling within the basal ganglia. Through its selective blockade of M4 receptors, this compound has demonstrated the ability to reverse muscarinic-induced deficits in dopamine release and signaling, highlighting its potential as a therapeutic agent for movement disorders such as Parkinson's disease and dystonia. This guide will delve into the quantitative pharmacology of this compound, detail the experimental protocols used to elucidate its mechanism of action, and visualize the key signaling pathways involved.

Introduction to this compound

This compound is the relative configuration of VU6021625, a first-in-class selective M4 muscarinic acetylcholine receptor antagonist.[1][2] The development of M4-selective antagonists like this compound has been a significant advancement in neuroscience research, providing powerful tools to dissect the role of the M4 receptor in regulating the dopamine system.[1][3][4][5] The basal ganglia, a critical brain region for motor control, receives dopaminergic inputs that are heavily modulated by acetylcholine acting on mAChRs.[1][3] The M4 receptor, in particular, plays a crucial role in opposing dopamine release and signaling.[1][6][7] By selectively blocking this receptor, this compound can disinhibit dopamine release, offering a non-dopaminergic therapeutic strategy for conditions characterized by diminished dopamine function.[1][3]

Quantitative Pharmacology

The pharmacological profile of VU6021625, the active compound in this compound, has been extensively characterized, demonstrating high potency and selectivity for the M4 receptor.

| Parameter | Species | Value | Reference |

| IC50 (M4) | Human | 0.44 nM | [2][8] |

| IC50 (M4) | Rat | 57 nM | [2][8] |

| IC50 (M1) | Rat | 5500 nM | [1] |

| IC50 (M2) | Rat | 3200 nM | [1] |

| Selectivity (M1 vs M4) | Rat | 96-fold | [1] |

| Selectivity (M2 vs M4) | Rat | 56-fold | [1] |

Effects on Dopamine Signaling

Experimental evidence robustly supports the pro-dopaminergic effects of this compound through its antagonism of M4 receptors.

Reversal of Muscarinic-Induced Inhibition of Dopamine Release

In ex vivo studies, activation of mAChRs with agonists like oxotremorine-M (Oxo-M) leads to a sustained inhibition of dopamine release in the dorsolateral striatum.[1][3] Application of VU6021625 not only blocks this inhibition but unmasks a robust increase in dopamine release.[1][3] This suggests that under conditions of cholinergic tone, M4 receptors tonically suppress dopamine release, and their blockade by VU6021625 removes this inhibitory brake. Specifically, in the absence of M4 antagonism, Oxo-M application resulted in a sustained inhibition of dopamine release (-12.64 ± 3.18% of baseline).[1][3] However, the inclusion of 3μM VU6021625 significantly reversed this effect, leading to a net increase in dopamine release (9.45 ± 4.28% of baseline).[1][3]

Modulation of Striatal Neuron Activity

The M4 receptor is also involved in regulating the activity of striatal spiny projection neurons (SPNs), the primary output neurons of the striatum. VU6021625 has been shown to block the tonic activation of M4 by endogenous acetylcholine, leading to an increase in the frequency of miniature inhibitory post-synaptic currents (mIPSCs) in D1 receptor-expressing SPNs (D1-SPNs).[1][4] This indicates that M4 antagonism can disinhibit the direct pathway of the basal ganglia, which is typically activated by dopamine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures described in the literature.

Caption: M4 Receptor-Mediated Inhibition of Dopamine Release.

Caption: Fast-Scan Cyclic Voltammetry Experimental Workflow.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency of compounds at Gq-coupled muscarinic receptors (M1, M3, M5) and Gi-coupled receptors (M2, M4) co-expressing a chimeric G protein.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human or rat M1, M2, M3, M4, or M5 receptors.[3][4]

-

Procedure:

-

Cells are plated in 384-well plates and incubated overnight.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A concentration-response curve of the antagonist (e.g., VU6021625) is added to the cells.[3][4]

-

After an incubation period, a fixed concentration of acetylcholine (EC80) is added to stimulate the receptors.[3][4]

-

The change in fluorescence, indicating intracellular calcium mobilization, is measured using a fluorescence plate reader.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue.

-

Tissue Preparation: Acute coronal or sagittal brain slices containing the striatum are prepared from rodents.

-

Procedure:

-

A carbon-fiber microelectrode is placed in the dorsolateral striatum.

-

A triangular voltage waveform is applied to the electrode, which oxidizes and then reduces dopamine, generating a current that is proportional to its concentration.

-

Dopamine release is evoked by electrical stimulation of dopaminergic afferents.

-

A baseline of evoked dopamine release is established.

-

Drugs (e.g., Oxo-M, VU6021625) are bath-applied to the slice, and changes in evoked dopamine release are recorded and quantified.[1][3]

-

The Broader Context: M5 Receptors in Dopamine Signaling

While this compound specifically targets the M4 receptor, it is important to understand the role of other muscarinic subtypes in dopamine regulation. The M5 muscarinic receptor, in particular, has been shown to have opposing effects to the M4 receptor. M5 receptors are expressed on dopaminergic neurons and their activation can enhance dopamine release.[9][10][11][12] The pro-dopaminergic effect unmasked by VU6021625 in the presence of a muscarinic agonist may be, in part, mediated by the now unopposed action of the agonist on M5 receptors.[1][3] This highlights the complex interplay of different muscarinic receptor subtypes in fine-tuning dopamine neurotransmission.

Conclusion

This compound is a powerful pharmacological tool and a promising therapeutic lead that has significantly advanced our understanding of the cholinergic modulation of the dopamine system. Its high potency and selectivity for the M4 receptor allow for the precise dissection of this receptor's role in health and disease. The ability of this compound to disinhibit dopamine release by blocking the tonic inhibitory influence of M4 receptors provides a compelling rationale for its further investigation in the treatment of dopamine-deficient states, such as Parkinson's disease. Future research will likely focus on further elucidating the downstream signaling consequences of M4 antagonism and exploring the full therapeutic potential of this and other M4-selective compounds.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M4 muscarinic receptors regulate the dynamics of cholinergic and dopaminergic neurotransmission: relevance to the pathophysiology and treatment of related CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. annualreviews.org [annualreviews.org]

- 10. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of VU6021625: A First-in-Class Selective M₄ Muscarinic Acetylcholine Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) presents a promising therapeutic avenue for a variety of central nervous system disorders. Nonselective antagonists of mAChRs have shown efficacy in treating movement disorders like Parkinson's disease and dystonia, but their clinical utility is hampered by significant adverse effects.[1][2] Recent research has focused on developing subtype-selective ligands to retain therapeutic benefits while minimizing side effects.[1][2][3] This technical guide details the discovery and comprehensive characterization of VU6021625, a novel, potent, and selective antagonist of the M₄ muscarinic acetylcholine receptor.[1][4][5] VU6021625 represents a significant advancement in the field, offering a valuable tool for dissecting M₄ receptor function and a potential lead for the development of new therapeutics for movement disorders.[1][5]

Core Data Summary

The pharmacological profile of VU6021625 has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Pharmacological Profile of VU6021625

| Parameter | Species | M₄ Receptor | M₁ Receptor | M₂ Receptor | M₃ Receptor | M₅ Receptor |

| IC₅₀ (nM) | Human | 0.44[6][7] | 5500[4] | - | >10,000[4] | >10,000[4] |

| Rat | 57[6][7] | 1700[4] | - | >10,000[4] | >10,000[4] | |

| Kᵢ (nM) | Rat | 11.4 ± 2.24 | - | - | - | - |

| Mouse | 9.6 ± 1.17 | - | - | - | - | |

| Fold Selectivity (over rM₄) | Rat | - | ~96 | - | >100 | >100 |

IC₅₀ values were determined using a calcium mobilization assay in CHO cell lines expressing the respective mAChR subtypes. Kᵢ values were determined by equilibrium [³H]-NMS competition binding assays.

Table 2: In Vivo Preclinical Efficacy of VU6021625

| Animal Model | Assay | Effect of VU6021625 |

| Mouse | Haloperidol-Induced Catalepsy | Significant reversal of cataleptic phenotype |

| Mouse | Locomotor Activity | No induction of hyperlocomotion at efficacious doses |

| Mouse Model of Dystonia | Abnormal Motor Behaviors | Amelioration of dystonic symptoms |

Signaling Pathway and Mechanism of Action

VU6021625 exerts its effects by selectively blocking the M₄ muscarinic acetylcholine receptor, which is highly expressed in the basal ganglia, a critical brain region for motor control. The M₄ receptor is a Gαi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. In the striatum, M₄ receptors are strategically located to modulate dopaminergic signaling. They are found on the terminals of dopamine (B1211576) neurons and on striatal projection neurons.

By antagonizing the M₄ receptor, VU6021625 disinhibits dopamine release and enhances the activity of the direct pathway spiny projection neurons (D₁-SPNs). This mechanism is thought to underlie its antiparkinsonian and antidystonic effects, as these conditions are characterized by diminished dopamine signaling.

Caption: M₄ receptor signaling pathway in the basal ganglia and the antagonistic effect of VU6021625.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency and selectivity of compounds at Gq-coupled or Gi-coupled GPCRs that modulate intracellular calcium levels.

1. Cell Culture:

- Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M₁, M₃, M₄, or M₅ muscarinic acetylcholine receptors are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

- Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Plate Preparation:

- Cells are seeded into black-wall, clear-bottom 384-well microplates at a density that allows for a confluent monolayer on the day of the assay.

- Plates are incubated overnight at 37°C.

3. Dye Loading:

- The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C in the dark.

4. Compound Addition and Signal Detection:

- The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

- A baseline fluorescence reading is taken.

- For antagonist determination, VU6021625 or other test compounds are added at various concentrations, followed by the addition of an EC₈₀ concentration of acetylcholine.

- The change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.

5. Data Analysis:

- The fluorescence response is normalized to the baseline.

- IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Haloperidol-Induced Catalepsy in Mice

This model is used to assess the antiparkinsonian potential of a compound.

1. Animals:

- Male C57BL/6J mice are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

- Catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (B65202) (e.g., 1 mg/kg).

- VU6021625 or vehicle is administered i.p. at a specified time point after haloperidol injection.

3. Catalepsy Assessment:

- Catalepsy is measured at various time points post-drug administration using the bar test.

- The mouse's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

- The latency for the mouse to remove both forepaws from the bar is recorded, with a predetermined cutoff time (e.g., 180 seconds).

4. Data Analysis:

- The mean latency to descend is calculated for each treatment group.

- Statistical significance between groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

Drug Discovery and Characterization Workflow

The discovery of VU6021625 followed a systematic drug discovery workflow, beginning with a known, partially selective M₄ antagonist and progressing through chemical optimization to in vivo characterization.

Caption: General workflow for the discovery and characterization of VU6021625.

Conclusion

VU6021625 is a groundbreaking tool compound that has significantly advanced our understanding of M₄ receptor pharmacology and its role in movement disorders.[5] Its high potency and selectivity for the M₄ receptor, coupled with its demonstrated in vivo efficacy in preclinical models of Parkinson's disease and dystonia, underscore the potential of selective M₄ antagonism as a novel therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies related to VU6021625, serving as a valuable resource for researchers in the field of neuroscience and drug development. Further investigation and optimization of M₄ antagonists, building upon the foundation laid by VU6021625, hold great promise for the development of improved treatments for movement disorders with fewer side effects.

References

- 1. Roles of the M4 Acetylcholine Receptor in the Basal Ganglia and the Treatment of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]

- 3. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholinergic projections to the substantia nigra reticulata inhibit dopamine modulation of basal ganglia through the M4 muscarinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Roles of the M4 acetylcholine receptor in the basal ganglia and the treatment of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Basal Ganglia Circuitry: A Technical Guide to rel-VU6021625

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of rel-VU6021625, a first-in-class selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, as a powerful tool for dissecting the intricate neural circuits of the basal ganglia. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of its effects on key signaling pathways, empowering researchers to effectively leverage this compound in their studies of movement disorders and other neurological conditions.

Introduction: Targeting the M4 Receptor in the Basal Ganglia

The basal ganglia are a group of subcortical nuclei critical for motor control, learning, and other complex behaviors.[1] A delicate balance between dopamine (B1211576) (DA) and acetylcholine (ACh) signaling within this system is essential for normal motor function.[2] Dysregulation of this balance is a hallmark of movement disorders such as Parkinson's disease and dystonia.[3][4] Non-selective muscarinic receptor antagonists have shown therapeutic efficacy but are often limited by adverse side effects.[4][5]

Recent research has highlighted the M4 muscarinic acetylcholine receptor as a key player in modulating basal ganglia activity, primarily by opposing dopamine release and signaling.[2][4][6] This has spurred the development of selective M4 antagonists like this compound to offer a more targeted therapeutic approach with a potentially improved side-effect profile.[4][6] This guide focuses on this compound, a compound that has demonstrated significant anti-parkinsonian and anti-dystonic efficacy in preclinical models, making it an invaluable tool for both basic and translational neuroscience research.[4]

Mechanism of Action of this compound

This compound acts as a selective antagonist at the M4 muscarinic acetylcholine receptor.[7] In the basal ganglia, M4 receptors are strategically positioned to exert inhibitory control over the direct pathway, which is crucial for facilitating movement. Specifically, M4 receptor activation tonically inhibits the activity of D1 receptor-expressing spiny projection neurons (D1-SPNs) and suppresses dopamine release.[3][8]

By blocking these M4 receptors, this compound effectively disinhibits the direct pathway. This leads to an increase in the output of the direct pathway and a reversal of muscarinic-induced deficits in dopamine release and signaling.[3][5] This mechanism of action underlies its observed efficacy in animal models of Parkinson's disease and dystonia.[3][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

| Parameter | Species | Value | Reference |

| IC₅₀ for M4 Receptor | Human | 0.44 nM | [7] |

| IC₅₀ for M4 Receptor | Rat | 57 nM | [7] |

| Fold Selectivity over other mAChRs | - | >100-fold | [9] |

Table 1: In Vitro Potency and Selectivity of this compound

| Experimental Model | Parameter Measured | Effect of this compound | Reference |

| Ex vivo electrophysiology (rat brain slices) | Miniature Inhibitory Post-Synaptic Current (mIPSC) frequency in D1-SPNs | Increased mIPSC frequency by ~40%, indicating disinhibition of the direct pathway.[8] | [8] |

| Fast-Scan Cyclic Voltammetry (rat brain slices) | Dopamine (DA) release in the dorsolateral striatum | Reversed the sustained inhibition of DA release induced by the non-selective mAChR agonist Oxotremorine-M, resulting in a net increase in DA release.[3][8] | [3][8] |

| Haloperidol-Induced Catalepsy (HIC) in mice (in vivo) | Latency to withdraw from a bar (cataleptic behavior) | Significantly reversed cataleptic behavior at doses of 1 and 3 mg/kg (i.p.), with a 60.7% and 63.3% reduction in latency, respectively.[8] | [8] |

| Open Field Locomotor Assay (mice and rats) | Locomotor activity | Did not induce hyperlocomotion, unlike the non-selective antagonist scopolamine.[3] | [3] |

Table 2: In Vitro and In Vivo Effects of this compound on Basal Ganglia Circuits and Behavior

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. Basal Ganglia (Section 3, Chapter 4) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 2. Roles of the M4 Acetylcholine Receptor in the Basal Ganglia and the Treatment of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. VU6021625 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Cholinergic Modulation of Motor Control via M4 Receptor Antagonism: A Technical Guide on rel-VU6021625

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cholinergic system, particularly the muscarinic acetylcholine (B1216132) receptors (mAChRs), plays a pivotal role in modulating motor control within the basal ganglia. Dysregulation of cholinergic signaling is implicated in various movement disorders, including Parkinson's disease and dystonia. Non-selective muscarinic antagonists have shown therapeutic efficacy but are often limited by significant side effects. This has driven the development of subtype-selective modulators to achieve a more targeted therapeutic approach. This technical guide focuses on the cholinergic modulation of motor control through the selective antagonism of the M4 muscarinic acetylcholine receptor, with a specific emphasis on the preclinical tool compound, rel-VU6021625. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the key signaling and experimental pathways.

Introduction: The Role of M4 Receptors in Motor Control

The basal ganglia are a group of subcortical nuclei critical for fine-tuned motor control. Within this intricate circuitry, acetylcholine (ACh) acts as a key neuromodulator, primarily released by cholinergic interneurons in the striatum.[1] ACh exerts its effects through two families of receptors: nicotinic and muscarinic. The muscarinic family consists of five G protein-coupled receptor subtypes (M1-M5).

The M4 receptor subtype is highly expressed in the striatum and is coupled to the Gi/o family of G proteins.[2][3] Activation of M4 receptors is generally inhibitory, leading to a decrease in cyclic AMP (cAMP) levels and the modulation of ion channel activity.[2] This activation has been shown to oppose dopamine (B1211576) D1 receptor signaling and inhibit dopamine release, thereby exerting a powerful influence on the brain's motor circuits.[4][5] Consequently, antagonizing the M4 receptor presents a promising strategy for treating motor deficits observed in conditions like Parkinson's disease, where dopamine signaling is diminished.[4]

This compound has emerged as a first-in-class, selective antagonist for the M4 muscarinic receptor.[6] Its high selectivity allows for the precise investigation of M4 receptor function in motor control and offers a potential therapeutic avenue with a reduced side effect profile compared to non-selective anticholinergic drugs.

This compound: A Selective M4 Receptor Antagonist

This compound is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor.[6][7] Its selectivity is crucial for dissecting the specific role of the M4 receptor in various physiological processes, including motor control.

In Vitro Selectivity

The selectivity of VU6021625 has been characterized through its inhibitory concentration (IC50) values across the five human muscarinic receptor subtypes.

| Receptor Subtype | IC50 (nM) | Species |

| Human M4 | 0.44 | Human |

| Rat M4 | 57 | Rat |

Table 1: In vitro potency and selectivity of VU6021625 for human and rat M4 receptors. Data sourced from MedchemExpress.[7]

In Vivo Efficacy in Motor Control Models

The therapeutic potential of this compound in movement disorders has been assessed in preclinical models, most notably the haloperidol-induced catalepsy model in rodents. This model mimics the parkinsonian motor deficits.

| Species | Model | Treatment | Dose (mg/kg, i.p.) | Outcome |

| Mice | Haloperidol-Induced Catalepsy | Vehicle | - | Catalepsy Duration: 202.4 ± 16.6 s |

| Mice | Haloperidol-Induced Catalepsy | VU6021625 | 0.3 | No significant reduction in catalepsy (159.0 ± 27.3 s) |

| Mice | Haloperidol-Induced Catalepsy | VU6021625 | 1 | Significant reversal of catalepsy (60.7% reduction) |

| Mice | Haloperidol-Induced Catalepsy | VU6021625 | 3 | Significant reversal of catalepsy (63.3% reduction) |

| Mice | Normal Locomotion | VU6021625 | 3 | No significant increase in locomotor activity |

| Rats | Normal Locomotion | VU6021625 | 3 | No significant increase in locomotor activity |

Table 2: In vivo efficacy of VU6021625 in rodent models of motor control. Data extracted from Moehle et al., 2021.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on motor control.

Haloperidol-Induced Catalepsy in Mice

This protocol is used to assess the potential of a compound to reverse parkinsonian-like motor deficits.

Objective: To measure the ability of this compound to reduce the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol (B65202).

Materials:

-

Male C57BL/6J mice

-

Haloperidol solution

-

This compound solution

-

Vehicle solution (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin)

-

Catalepsy bar (a horizontal bar raised approximately 3-4 cm from the surface)

-

Stopwatch

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

-

-

Catalepsy Assessment (Bar Test):

-

At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the elevated horizontal bar.

-

Start the stopwatch immediately.

-

Measure the latency for the mouse to remove both forepaws from the bar. This is the catalepsy duration.

-

A cut-off time (e.g., 180 or 300 seconds) should be established. If the mouse remains on the bar for the entire cut-off period, record the maximum time.

-

-

Data Analysis:

-

Record the latency to descend for each mouse at each time point.

-

Compare the mean latency times between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., one-way ANOVA with Dunnett's post-hoc test). A significant reduction in latency indicates anti-cataleptic efficacy.

-

Spontaneous Locomotor Activity

This protocol is used to assess the general motor activity of the animals and to rule out non-specific motor stimulant effects of the test compound.

Objective: To determine if this compound alters spontaneous locomotor activity in drug-naïve rodents.

Materials:

-

Male C57BL/6J mice or Sprague-Dawley rats

-

This compound solution

-

Vehicle solution

-

Open field arena (e.g., a 40x40 cm box) equipped with infrared beams or an overhead video tracking system.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for 30-60 minutes.

-

Drug Administration: Administer this compound or vehicle (i.p.).

-

Testing:

-

After a set time post-injection, gently place the animal in the center of the open field arena.

-

Allow the animal to explore the arena freely for a specified duration (e.g., 30-60 minutes).

-

The automated system will record various parameters, including total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.

-

-

Data Analysis:

-

Analyze the collected data for key parameters like total distance traveled.

-

Compare the means of these parameters between the vehicle and this compound groups using statistical tests (e.g., one-way ANOVA).

-

Visualizations: Pathways and Workflows

M4 Receptor Signaling Pathway

The M4 receptor primarily signals through the Gi/o pathway. Upon binding of acetylcholine, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. An antagonist like this compound blocks this pathway by preventing acetylcholine from binding to the receptor.

References

- 1. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. en.bio-protocol.org [en.bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of M4 Muscarinic Receptor Antagonism in Dystonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dystonia, a complex neurological movement disorder characterized by sustained or intermittent muscle contractions, presents a significant therapeutic challenge. Current treatments, primarily non-selective muscarinic receptor antagonists like trihexyphenidyl, are often limited by a narrow therapeutic window and dose-limiting side effects. Emerging preclinical evidence strongly suggests that selective antagonism of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) may offer a more targeted and tolerable therapeutic strategy. This technical guide synthesizes the current understanding of M4 antagonism in dystonia, presenting key quantitative data from animal models, detailed experimental protocols, and an overview of the implicated signaling pathways. The data indicate that M4 antagonists can normalize dopamine (B1211576) release deficits and alleviate dystonic-like movements in various preclinical models, providing a robust rationale for the clinical development of selective M4 antagonists for the treatment of dystonia.

Introduction

The pathophysiology of dystonia is increasingly understood as a network disorder involving the basal ganglia, cerebellum, and sensorimotor cortex.[1][2][3] A key neurochemical imbalance implicated in dystonia is the interplay between acetylcholine and dopamine in the striatum.[4][5] Non-selective muscarinic antagonists have long been a cornerstone of dystonia treatment, pointing to the critical role of the cholinergic system.[6][7] However, their broad activity across all five muscarinic receptor subtypes (M1-M5) leads to a range of adverse effects, including cognitive impairment and peripheral side effects, which significantly limit their clinical utility.[6][8]

Recent research has focused on dissecting the roles of individual muscarinic receptor subtypes, with the M4 receptor emerging as a particularly promising target. M4 receptors are highly expressed in the striatum, a key node in the motor circuitry, and play a crucial role in modulating dopamine signaling.[9][10] This guide provides an in-depth review of the preclinical evidence supporting the therapeutic potential of M4 antagonism in dystonia.

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from preclinical studies investigating the effects of M4 antagonists in animal models of dystonia.

Table 1: Efficacy of Selective M4 Antagonist VU6021625 in a DOPA-Responsive Dystonia (DRD) Mouse Model

| Treatment Group | Dose (mg/kg, i.p.) | Dystonia Score (Mean ± SEM) | % Reduction in Dystonia | Reference |

| Vehicle | - | Baseline | - | [6][8] |

| VU6021625 | 1 | Not significantly different from vehicle | - | [6][8] |

| VU6021625 | 3 | Significantly reduced vs. vehicle (p < 0.05) | ~50% | [6][8][11] |

Table 2: Effect of M4 Antagonism on Dopamine Release in a DYT1-TOR1A Dystonia Mouse Model

| Genotype / Treatment | Dopamine Release (% of Wild-Type Vehicle) | Reference |

| Wild-Type + Vehicle | 100% | [12][13][14] |

| Tor1a+/ΔE KI + Vehicle | Reduced vs. Wild-Type | [12][13][14] |

| Tor1a+/ΔE KI + Trihexyphenidyl (non-selective antagonist) | Normalized to Wild-Type levels | [12][13][14] |

| Tor1a+/ΔE KI + VU6021625 (selective M4 antagonist) | Normalized to Wild-Type levels | [13][14] |

Table 3: Pharmacokinetic-Pharmacodynamic Relationship of VU6021625 in Rodent Models

| Dose (mg/kg) | Unbound Brain Concentration (nM) | Efficacy in Parkinsonian Model | Reference |

| 0.3 | 4.8 | Not efficacious | [6][8][11] |

| 1 | 12.3 | Minimally efficacious | [6][8][11] |

| 3 | 34.2 | Efficacious | [6][8][11] |

Key Signaling Pathways

The therapeutic effects of M4 antagonism in dystonia are believed to be mediated primarily through the modulation of the striatal dopamine-acetylcholine balance.

Canonical M4 Receptor Signaling

M4 receptors are G protein-coupled receptors that primarily couple to the Gi/o family of G proteins.[9] Activation of M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][15] This, in turn, reduces the activity of protein kinase A (PKA). In the context of the striatum, this signaling cascade has an inhibitory effect on neuronal excitability and neurotransmitter release.

Caption: Canonical M4 Receptor Signaling Pathway.

M4 Receptor-Mediated Modulation of Dopamine Release

In the striatum, M4 receptors are located on cholinergic interneurons (ChIs) where they act as autoreceptors, as well as on presynaptic terminals of corticostriatal glutamatergic neurons and postsynaptically on direct pathway spiny projection neurons (dSPNs).[7][9][12] The prevailing hypothesis for the therapeutic action of M4 antagonists in dystonia involves the disinhibition of dopamine release. M4 autoreceptors on ChIs normally inhibit acetylcholine release, which in turn would reduce the activation of nicotinic receptors on dopaminergic terminals that facilitate dopamine release. By blocking these M4 autoreceptors, M4 antagonists are thought to increase acetylcholine release, leading to enhanced dopamine release.

Caption: M4 Antagonist Action on Dopamine Release.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these seminal findings. The following sections outline the core experimental protocols used in the cited studies.

Animal Models of Dystonia

-

DYT1-TOR1A Dystonia Mouse Model (Tor1a+/ΔE knock-in): This genetic model carries a mutation in the Tor1a gene, homologous to the most common inherited form of dystonia in humans.[12] These mice exhibit deficits in striatal dopamine release.[12]

-

DOPA-Responsive Dystonia (DRD) Mouse Model: This genetic model has a point mutation in the tyrosine hydroxylase gene, leading to diminished dopamine synthesis and release.[6][8] These mice display abnormal dystonic-like movements.[6][8]

-

Pharmacologically-Induced Dystonia Models: These models utilize agents that disrupt the dopamine-acetylcholine balance to induce dystonic-like movements in rodents. For example, pilocarpine, a muscarinic agonist, can induce purposeless chewing movements.[16][17]

Key Experimental Procedures

-

Fast-Scan Cyclic Voltammetry (FSCV):

-

Objective: To measure real-time dopamine release in brain slices.

-

Methodology:

-

Acute coronal brain slices containing the striatum are prepared from the animal model.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF).

-

A carbon-fiber microelectrode is placed in the dorsal striatum.

-

Dopamine release is evoked by electrical stimulation of the tissue.

-

The potential at the electrode is ramped at a high speed (e.g., 400 V/s) to oxidize and then reduce dopamine, generating a characteristic cyclic voltammogram.

-

The resulting current is proportional to the concentration of dopamine.

-

The effects of M4 antagonists are assessed by bath application of the compound and measuring the change in evoked dopamine release.[12][13]

-

-

-

Behavioral Assessment of Dystonia:

-

Objective: To quantify the severity of dystonic-like movements in animal models.

-

Methodology (for DRD mice):

-

Mice are placed in a novel, open-field arena.

-

Their behavior is video-recorded for a set duration (e.g., 30 minutes).

-

A blinded observer scores the severity of dystonic movements based on a pre-defined rating scale. The scale typically assesses the presence and severity of abnormal postures, twisting movements, and muscle contractions.[6][8]

-

The effect of the M4 antagonist is determined by comparing the dystonia scores of vehicle-treated and drug-treated animals.[6][8]

-

-

-

Open-Field Locomotor Activity:

-

Objective: To assess general motor activity and potential side effects of M4 antagonists.

-

Methodology:

-

Animals are placed in an automated open-field chamber equipped with infrared beams to track movement.

-

Activity is recorded for a habituation period, followed by drug administration (e.g., via intraperitoneal injection).

-

Total distance traveled, rearing frequency, and other locomotor parameters are recorded for a specified time post-injection.[6][8]

-

-

Caption: General Experimental Workflow.

Conclusion and Future Directions

The preclinical data strongly support the hypothesis that selective antagonism of the M4 muscarinic receptor is a viable and potentially superior therapeutic strategy for dystonia compared to non-selective muscarinic antagonists.[6][10][18] By selectively targeting M4 receptors, it may be possible to normalize the dopamine-acetylcholine imbalance in the striatum, thereby alleviating dystonic symptoms with a reduced side-effect profile.[6][8]

Future research should focus on:

-

Investigating the efficacy of selective M4 antagonists in a broader range of dystonia models, including those with different genetic etiologies and non-genetic forms.[6][8]

-

Conducting clinical trials to evaluate the safety, tolerability, and efficacy of selective M4 antagonists in patients with dystonia.

-

Further elucidating the complex downstream signaling effects of M4 receptor blockade in the basal ganglia circuitry.

The development of selective M4 antagonists represents a promising step towards a new generation of targeted therapies for individuals living with dystonia.

References

- 1. Model systems for understanding dystonia pathogenesis [movementdisorders.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers Publishing Partnerships | Unraveling dystonia circuitry in rodent models using novel neuromodulation techniques [frontierspartnerships.org]

- 4. Striatal cholinergic dysfunction as a unifying theme in the pathophysiology of dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Striatal cholinergic dysfunction as a unifying theme in the pathophysiology of dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticholinergic drugs rescue synaptic plasticity in DYT1 dystonia: role of M1 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Roles of the M4 Acetylcholine Receptor in the Basal Ganglia and the Treatment of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. ETD | Muscarinic receptor antagonists as therapeutics for DYT1-TOR1A dystonia | ID: np193b30p | Emory Theses and Dissertations [etd.library.emory.edu]

- 13. biorxiv.org [biorxiv.org]

- 14. Blockade of M4 muscarinic receptors on striatal cholinergic interneurons normalizes striatal dopamine release in a mouse model of TOR1A dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 17. Frontiers | Subtypes of Muscarinic Receptors as Targets for Treatment of Dystonia [frontiersin.org]

- 18. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

VU6021625: A Selective M4 Muscarinic Acetylcholine Receptor Antagonist for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of VU6021625, a first-in-class, highly selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. It is crucial to note that while the initial inquiry referenced VU6021625 as a KCC2 potentiator, extensive scientific literature identifies its mechanism of action exclusively as an M4 receptor antagonist. This guide will therefore focus on its established role. We will detail its pharmacological properties, in vivo efficacy in models of movement disorders, and the experimental protocols utilized for its characterization. This guide also includes a brief overview of KCC2 potentiators to clarify their distinct role in neuroscience research.

Clarification: VU6021625 is an M4 Antagonist, Not a KCC2 Potentiator

Scientific studies have characterized VU6021625 as a selective antagonist of the M4 muscarinic acetylcholine receptor.[1][2][3] Its utility as a research tool stems from its ability to dissect the role of the M4 receptor in various neural circuits, particularly those related to movement and dopamine (B1211576) signaling.[1][4]

A Brief Overview of KCC2 Potentiators

To address the initial query, it is important to understand the function of KCC2 potentiators. The K+-Cl- cotransporter KCC2 is a neuron-specific protein crucial for establishing the low intracellular chloride concentration necessary for fast synaptic inhibition mediated by GABAA and glycine (B1666218) receptors.[5][6] Deficits in KCC2 function are implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and autism spectrum disorders.[7][8][9][10] KCC2 potentiators are compounds that enhance the activity of this transporter, thereby restoring inhibitory neurotransmission.[11] This class of molecules represents a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability.[7][12][13] However, VU6021625 does not belong to this class of compounds.

VU6021625: Mechanism of Action and Therapeutic Potential

VU6021625 is one of the first highly selective antagonists for the M4 muscarinic acetylcholine receptor.[1][3][14] Non-selective muscarinic antagonists have been used to treat movement disorders like Parkinson's disease and dystonia, but their clinical utility is limited by significant side effects.[2][3] The development of selective M4 antagonists like VU6021625 allows for the investigation of the specific contributions of the M4 receptor to the pathophysiology of these disorders, with the potential for more targeted therapies with fewer side effects.[1][3][4]

The M4 receptor is a G protein-coupled receptor that, upon activation by acetylcholine, couples to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. In the basal ganglia, M4 receptors are known to oppose dopamine D1 receptor signaling and inhibit dopamine release, playing a critical role in motor control.[1][4] By selectively blocking the M4 receptor, VU6021625 can reverse the M4-mediated inhibition of dopamine signaling, which is thought to be a key mechanism for its antiparkinsonian and antidystonic effects.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 [frontiersin.org]

- 7. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]

- 8. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]